molecular formula C19H32N2O8 B13722663 tert-butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate

tert-butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate

Cat. No.: B13722663
M. Wt: 416.5 g/mol
InChI Key: UEPNBMXPNMFODO-UHFFFAOYSA-N
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Description

tert-butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a pyrrole ring, and a tetraoxatetradecyl chain

Preparation Methods

The synthesis of tert-butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the tetraoxatetradecyl chain and the tert-butyl carbamate group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different chemical properties.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Scientific Research Applications

tert-butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate can be compared with other similar compounds, such as:

    tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate: A compound with a similar pyrrole ring structure but different substituents.

    tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Another compound with a pyrrole ring and tert-butyl group but different overall structure

Properties

Molecular Formula

C19H32N2O8

Molecular Weight

416.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H32N2O8/c1-19(2,3)29-18(24)20-6-8-25-10-12-27-14-15-28-13-11-26-9-7-21-16(22)4-5-17(21)23/h4-5H,6-15H2,1-3H3,(H,20,24)

InChI Key

UEPNBMXPNMFODO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN1C(=O)C=CC1=O

Origin of Product

United States

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